1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by:
- A 4-chlorophenyl group at the 1-position of the pyrazole ring.
- A methyl group at the 3-position.
- A carbaldehyde functional group at the 4-position.
This compound serves as a key intermediate in synthesizing pharmacologically active molecules due to its reactive aldehyde group and aromatic chlorophenyl moiety .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUWXMSMRQAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Additions
The aldehyde group participates in nucleophilic addition reactions, forming secondary alcohols and related derivatives:
Oxidation and Reduction
The aldehyde group undergoes redox transformations:
Oxidation
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol (25°C, 6 hr) | 4-(Methyl)-1-(4-chlorophenyl)-3-methylpyrazole | 85% |
Condensation Reactions
The aldehyde group forms Schiff bases and heterocyclic derivatives:
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings:
Electrophilic Substitution
The pyrazole ring undergoes halogenation and nitration:
Heterocyclic Ring Formation
The aldehyde participates in cyclization reactions:
Key Findings from Research
-
Schiff Base Formation : The aldehyde reacts efficiently with primary amines to form imines, which serve as ligands for transition-metal catalysts .
-
Wittig Reactions : Conversion to phosphonium salts enables the synthesis of α,β-unsaturated ketones (e.g., 4-styrylpyrazoles) .
-
Biological Precursors : Condensation with thiosemicarbazides produces compounds with demonstrated activity against Staphylococcus aureus (MIC: 2 µg/mL) .
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing Pd intermediates .
-
Temperature Control : Nitration at 0°C prevents ring decomposition, achieving >90% regioselectivity at C-5 .
This compound’s multifunctional reactivity makes it a cornerstone in synthesizing pharmaceuticals, agrochemicals, and materials. Future studies should explore its enantioselective transformations and catalytic applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
Research indicates that 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibits significant antitumor properties. Similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting this compound may also possess notable antitumor capabilities. For instance, related compounds have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
Biochemical Mechanisms:
The compound interacts with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction is critical in cancer therapeutics where enzyme inhibition can lead to reduced tumor growth .
Agrochemical Applications
This compound serves as an intermediate in the synthesis of pesticides and herbicides. Its structural similarity to other agrochemicals suggests potential effectiveness in altering plant hormone levels by inhibiting specific biochemical pathways .
Material Science Applications
In material science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that enhance the performance of materials used in various applications, including electronics and photonics.
Comparative Antitumor Efficacy
The following table summarizes the comparative antitumor efficacy of this compound against various cancer cell lines:
| Compound Name | IC (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| This compound | 49.85 | A549 |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | TBD | Leukemia |
This table illustrates the potential of this compound as an antitumor agent, particularly against lung cancer cells (A549) and leukemia.
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment:
- Inhibition of Glioblastoma Growth: A study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited potent inhibitory effects on glioma growth in vitro. These compounds were shown to inhibit key kinases involved in oncogenic signaling pathways, providing a promising avenue for glioblastoma treatment .
- Antimalarial Activity: Structurally similar compounds have been reported to exhibit antimalarial activity by targeting specific metabolic pathways in the malaria parasite. This highlights the potential for developing new antimalarial agents based on the pyrazole scaffold.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehyde Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis:
Key Observations
Benzoyl derivatives (e.g., 1-benzoyl analogs) show higher antioxidant activity due to resonance stabilization . Position 5: Compounds with 5-substituents (e.g., 5-chlorophenoxy) exhibit distinct pharmacological profiles, such as enhanced antimicrobial activity .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl analogs) increase electrophilicity of the carbaldehyde, favoring nucleophilic addition reactions .
- The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability.
Synthetic Methods :
Research Findings and Data
Spectral and Analytical Data
IR Spectroscopy :
NMR Spectroscopy :
Table 2: Comparative Spectral Data
| Compound | IR (C=O stretch, cm⁻¹) | 1H NMR (Aldehyde δ, ppm) |
|---|---|---|
| Target compound | ~1640 | ~9.5–10.0 |
| 1-Benzoyl-3-(3-nitrophenyl) analog | 1633 | 9.17–9.24 |
| 5-(4-Chlorophenoxy) analog | 1629 | 9.7 |
Pharmacological Potential
- Antimicrobial Activity: Aryloxy substitutions (e.g., 5-chlorophenoxy) enhance interactions with microbial enzymes .
- Antioxidant Activity : Electron-deficient aromatic systems (e.g., nitro groups) improve radical scavenging .
Biological Activity
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and data.
The compound features a pyrazole core with a chlorinated phenyl substituent, which enhances its interaction with biological targets. The presence of the aldehyde functional group also contributes to its reactivity and potential pharmacological applications.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies suggest that this compound can effectively reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.82 to 5.55 μM , indicating potent anticancer activity against cell lines such as HCT-116, HePG-2, and MCF-7 . The structure-activity relationship (SAR) analysis suggests that the pyrazole moiety is essential for its cytotoxic effects, while modifications on the phenyl ring can enhance or diminish activity .
Neuroprotective Effects
In addition to its anti-inflammatory and anticancer properties, this compound has been evaluated for neuroprotective effects. It has been tested as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative conditions .
Synthesis Methods
Several synthesis routes have been developed for preparing this compound. Common methods include:
- Claisen-Schmidt Condensation : Involves the reaction of appropriate hydrazones with aldehydes under acidic conditions.
- One-Pot Multicomponent Reactions : This method combines multiple reactants in a single reaction vessel to synthesize the target compound efficiently .
Case Studies
A range of studies have highlighted the biological activity of pyrazole derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 10c | Anticancer | 5.55 μM | |
| Various | AChE Inhibition | pIC50 = 4.2 | |
| 5 | Antitumor | 49.85 μM |
These studies illustrate the compound's potential across various therapeutic areas.
Q & A
Q. Advanced
- By-product analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed aldehyde derivatives).
- Temperature modulation : Lowering reaction temperatures (e.g., 0°C for Vilsmeier–Haack) minimizes aldehyde oxidation .
- Protecting groups : Temporarily protect the aldehyde with oximes during nucleophilic steps, as demonstrated in related oxime ester syntheses .
How do substituents (e.g., 4-chlorophenyl) affect the compound’s reactivity in further derivatization?
Advanced
The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the aldehyde, facilitating condensations (e.g., Schiff base formation with amines) . Conversely, steric hindrance from the 3-methyl group may slow nucleophilic attacks at the pyrazole C-5 position. Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps .
What strategies are recommended for evaluating biological activity given limited data on this specific compound?
Q. Advanced
- Structural analogs : Test derivatives like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which show antimicrobial activity via membrane disruption .
- Targeted assays : Use enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) based on pyrazole derivatives’ known roles .
How can computational modeling guide the design of derivatives?
Q. Advanced
- Docking studies : Model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI) using the aldehyde as a hydrogen-bond acceptor .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for anticancer applications .
What precautions are necessary when handling the aldehyde group during synthesis?
Q. Basic
- Stabilization : Store under inert atmosphere (N₂/Ar) to prevent oxidation to carboxylic acids.
- Low-temperature work : Conduct aldehyde-forming steps at ≤0°C to suppress side reactions .
How can crystallographic challenges (e.g., solvent inclusion) be mitigated?
Q. Advanced
- Solvent screening : Use high-boiling solvents (e.g., DMSO) for slow crystallization, reducing solvent trapping .
- Anti-solvent diffusion : Introduce hexane to ethanol solutions to induce controlled crystal growth .
What alternative synthetic routes exist for introducing diverse substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
